Sabarubicin

Catalog No.
S548255
CAS No.
211100-13-9
M.F
C32H37NO13
M. Wt
643.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sabarubicin

CAS Number

211100-13-9

Product Name

Sabarubicin

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C32H37NO13

Molecular Weight

643.6 g/mol

InChI

InChI=1S/C32H37NO13/c1-12-26(37)17(33)7-21(43-12)46-31-13(2)44-22(8-18(31)35)45-19-10-32(42,20(36)11-34)9-16-23(19)30(41)25-24(29(16)40)27(38)14-5-3-4-6-15(14)28(25)39/h3-6,12-13,17-19,21-22,26,31,34-35,37,40-42H,7-11,33H2,1-2H3/t12-,13-,17-,18-,19-,21-,22-,26+,31+,32-/m0/s1

InChI Key

VQHRZZISQVWPLK-UIRGBLDSSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O

Solubility

Soluble in DMSO

Synonyms

4-demethoxy-7-O-(2,6-dideoxy-4-O-(2,3,6-trideoxy-3-amino-alpha-L-lyxo-hexopyranosyl)-alpha-L-lyxo-hexopyranosyl)-adriamycinone, MEN 10755, MEN-10755, sabarubicin

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O

Description

The exact mass of the compound Sabarubicin is 642.24247 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action and Cytotoxic Effects

Studies have investigated how sabarubicin disrupts cancer cell growth. Like doxorubicin, it is believed to work through multiple mechanisms, including:

  • DNA intercalation: Sabarubicin inserts itself between DNA strands, hindering DNA replication and transcription [].
  • Topoisomerase II inhibition: It disrupts enzymes essential for DNA unwinding during cell division, leading to DNA damage [].
  • Free radical generation: Sabarubicin can increase the production of reactive oxygen species that can damage cellular components [].

These combined effects can trigger programmed cell death (apoptosis) in cancer cells.

Potential for Anti-Cancer Activity

Research has explored sabarubicin's effectiveness against various cancers, including:

  • Acute myeloid leukemia (AML): Studies have shown promise in combination therapies for AML [].
  • Acute lymphoblastic leukemia (ALL): Sabarubicin's activity against ALL has also been investigated [].
  • Solid tumors: While less studied, some research suggests potential benefits in specific solid tumors [].

Sabarubicin, also known as MEN 10755, is a synthetic compound classified as a disaccharide analogue of doxorubicin, a well-known anthracycline antibiotic used in cancer therapy. Its chemical formula is C32H37NO13, and it is primarily utilized in the treatment of small cell lung cancer (SCLC) due to its potent antitumor properties. Sabarubicin exhibits a unique mechanism of action by intercalating into DNA and inhibiting topoisomerase II, which is critical for DNA replication and repair processes .

That are central to its biological activity. Key reactions include:

  • Intercalation with DNA: Sabarubicin binds to DNA, disrupting the double helix structure and inhibiting the replication process .
  • Topoisomerase II Inhibition: By interacting with topoisomerase II, Sabarubicin prevents the enzyme from alleviating torsional strain during DNA replication, leading to DNA strand breaks .
  • Glycosylation: This compound can undergo glycosylation reactions, which involve the addition of sugar moieties that can affect its pharmacological properties.

Sabarubicin has demonstrated significant biological activity against various cancer cell lines. Its primary mechanisms include:

  • Apoptosis Induction: Sabarubicin has been shown to induce apoptosis through the activation of nuclear factor kappa B (NF-kB), which can be an early response to DNA damage caused by the drug .
  • Enhanced Antitumor Efficacy: Compared to doxorubicin, Sabarubicin exhibits superior efficacy in certain cancer models, particularly due to its ability to induce earlier and more robust pro-apoptotic signals .

The synthesis of Sabarubicin involves several steps, typically starting from naturally occurring compounds or simpler synthetic precursors. The general approach includes:

  • Formation of the Disaccharide Backbone: The synthesis begins with the construction of a disaccharide structure that mimics the sugar components found in doxorubicin.
  • Modification of Functional Groups: Specific functional groups are modified to enhance biological activity and reduce toxicity.
  • Purification: The final product undergoes purification processes such as chromatography to isolate Sabarubicin from by-products and unreacted materials.

These methods ensure that the compound retains its desired pharmacological properties while minimizing adverse effects .

Sabarubicin is primarily applied in oncology for:

  • Treatment of Small Cell Lung Cancer: It is specifically indicated for patients with SCLC, where it has shown promising results in clinical trials.
  • Potential Use in Other Cancers: Ongoing research is exploring its efficacy against other malignancies, leveraging its unique mechanism of action as a topoisomerase II inhibitor .

Research into the interactions of Sabarubicin with other biological molecules has revealed several important findings:

  • DNA Fragment Interaction: Studies have shown that Sabarubicin interacts with double-stranded DNA fragments, influencing their structural integrity and function .
  • Comparison with Other Anticancer Agents: Interaction studies comparing Sabarubicin with other chemotherapeutics like paclitaxel have indicated differences in their mechanisms of NF-kB activation and apoptosis induction pathways .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with Sabarubicin. Here are notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
DoxorubicinAnthracyclineTopoisomerase II inhibitionWell-established use but higher cardiotoxicity
EpirubicinAnthracyclineTopoisomerase II inhibitionLess cardiotoxic than doxorubicin
Men 10749Disaccharide analogueDNA intercalationDifferent configuration at C-4' sugar
DaunorubicinAnthracyclineTopoisomerase II inhibitionPrimarily used for leukemia

Sabarubicin's uniqueness lies in its disaccharide structure, which enhances its solubility and reduces cardiotoxicity compared to traditional anthracyclines like doxorubicin. This structural modification allows for improved efficacy against specific cancer types while minimizing side effects .

Disaccharide Moieties: 2-Deoxy-L-Fucose and Daunosamine Linkage

Sabarubicin (MEN-10755) is a disaccharide anthracycline derivative characterized by a unique sugar moiety composed of 2-deoxy-L-fucose and daunosamine linked via an α(1→4) glycosidic bond. The proximal sugar, 2-deoxy-L-fucose, lacks a hydroxyl group at the C-2 position, while the distal daunosamine retains its 3-amino-2,3,6-trideoxy-L-lyxo-hexose configuration. This stereochemical arrangement is critical for DNA intercalation, as the α(1→4) linkage positions the amino group of daunosamine to facilitate hydrogen bonding with DNA backbone phosphates. Notably, the C-4′ configuration of the proximal sugar distinguishes sabarubicin from analogs like MEN-10749, which exhibit reduced DNA binding affinity due to stereochemical mismatches.

Aglycone Modifications: 4-Demethoxyadriamycinone Backbone

The aglycone core of sabarubicin is 4-demethoxyadriamycinone, a derivative of doxorubicin lacking the methoxy group at position C-4. This modification enhances lipophilicity, improving membrane permeability while reducing interactions with topoisomerase II compared to doxorubicin. The planar tetracyclic quinone structure enables intercalation into DNA base pairs, with the C-13 ketone and C-14 hydroxyl groups stabilizing interactions via hydrogen bonding.

Table 1: Structural Comparison of Sabarubicin and Doxorubicin

FeatureSabarubicinDoxorubicin
Aglycone4-DemethoxyadriamycinoneAdriamycinone (C-4 methoxy)
Proximal Sugar2-Deoxy-L-fucose (α(1→4))Daunosamine (β(1→4))
Distal SugarDaunosamineNone (monosaccharide)
DNA Binding MechanismIntercalation with shorter residenceProlonged intercalation

Synthetic Pathways and Key Intermediate Derivatives

Glycosylation Strategies for Disaccharide Assembly

Sabarubicin’s synthesis begins with 14-acetoxyidarubicinone, which undergoes sequential glycosylation. The first step involves coupling 2-deoxy-L-fucosyl thioglycoside to the aglycone’s C-7 hydroxyl group using gold(I) catalysts (e.g., PPh₃AuNTf₂), achieving >90% yield with α-selectivity. The second glycosylation attaches N-phthaloyl-α-L-daunosaminyl bromide to the proximal sugar via silver triflate-promoted Koenigs-Knorr conditions, forming the α(1→4) linkage. Key intermediates include:

  • 7-O-(2-Deoxy-L-fucosyl)-4-demethoxyadriamycinone: Isolated after deprotection of the first sugar.
  • Disaccharide-donor thioglycosides: Used to improve stereocontrol during coupling.

Table 2: Key Synthetic Steps in Sabarubicin Synthesis

StepReactionConditionsYield
1Aglycone glycosylation (C-7)Au(I) catalysis, DCM, 25°C91%
2Disaccharide formationAgOTf, molecular sieves, CH₃CN85%
3DeprotectionNaOMe/MeOH, then H₂/Pd-C95%

Chemoenzymatic Approaches vs. Fully Synthetic Routes

While sabarubicin is synthesized chemically, chemoenzymatic methods have been explored for related anthracyclines. For example, glycosyltransferases like AknK can attach L-2-deoxyfucose to aglycones in vitro. However, sabarubicin’s stereochemical complexity necessitates fully synthetic routes to ensure precise control over the α(1→4) linkage. Enzymatic methods remain limited by substrate specificity and low efficiency for non-natural sugars.

Structure-Activity Relationship (SAR) Analysis

Role of Proximal Sugar Configuration in DNA Binding Affinity

The C-4′ (R)-configuration of 2-deoxy-L-fucose is pivotal for DNA interaction. NMR studies with d(CGTACG)₂ show sabarubicin intercalates at CG sites, with the proximal sugar’s hydroxyl group forming hydrogen bonds to guanine N7. Modifying this configuration (e.g., MEN-10749’s C-4′ (S)-isomer) reduces binding affinity by 40%, increasing dissociation rates (k₀ff = 0.15 s⁻¹ vs. 0.09 s⁻¹ for sabarubicin). Shorter intercalation residence times correlate with reduced cytotoxicity but improved tolerability.

Impact of Distal Sugar Modifications on Cellular Uptake

The daunosamine moiety enhances cellular uptake via electrostatic interactions with membrane transporters. Removing its 3′-amino group (as in 3′-deamino-sabarubicin) decreases uptake by 60% in A2780 ovarian cancer cells. Conversely, the 4-demethoxyaglycone reduces P-glycoprotein (P-gp) recognition, increasing intracellular accumulation in multidrug-resistant lines by 2.5-fold compared to doxorubicin.

Table 3: Impact of Structural Modifications on Biological Activity

ModificationDNA Kd (nM)Cellular Uptake (vs. doxorubicin)P-gp Efflux Ratio
Native sabarubicin12.31.8×0.4
C-4′ (S)-proximal sugar18.91.5×0.6
3′-Deamino-daunosamine14.10.7×1.1
4-Methoxyaglycone9.81.1×2.3

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

643.22649023 g/mol

Monoisotopic Mass

643.22649023 g/mol

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XS499WOZ93

Pharmacology

Sabarubicin is a disaccharide analogue of the anthracycline antineoplastic antibiotic doxorubicin. Sabarubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent also induces apoptosis through a p53-independent mechanism. Sabarubicin is less cardiotoxic than doxorubicin.

Other CAS

211100-13-9

Wikipedia

Sabarubicin

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2024-02-18
1: Manet I, Manoli F, Zambelli B, Andreano G, Masi A, Cellai L, Ottani S, Marconi G, Monti S. Complexes of the antitumoral drugs Doxorubicin and Sabarubicin with telomeric G-quadruplex in basket conformation: ground and excited state properties. Photochem Photobiol Sci. 2011 Aug;10(8):1326-37. Epub 2011 Jun 9. PubMed PMID: 21655621.
2: Manet I, Manoli F, Zambelli B, Andreano G, Masi A, Cellai L, Monti S. Affinity of the anthracycline antitumor drugs Doxorubicin and Sabarubicin for human telomeric G-quadruplex structures. Phys Chem Chem Phys. 2011 Jan 14;13(2):540-51. Epub 2010 Nov 4. PubMed PMID: 21052579.
3: Mazzini S, Scaglioni L, Animati F, Mondelli R. Interaction between double helix DNA fragments and the new antitumor agent sabarubicin, Men10755. Bioorg Med Chem. 2010 Feb 15;18(4):1497-506. Epub 2010 Jan 11. PubMed PMID: 20116264.
4: Bressan A, Nardelli F, Bellarosa D, Bigioni M, Curcurù G, Curatella B, Crea A, Maggi CA, Manzini S, Binaschi M. Sabarubicin (MEN10755)-induced apoptosis is independent from mtDNA in A2780 human ovarian tumor cells. Anticancer Res. 2007 Nov-Dec;27(6B):4039-46. PubMed PMID: 18225568.
5: Bigioni M, Benzo A, Irrissuto C, Lopez G, Curatella B, Maggi CA, Manzini S, Crea A, Caroli S, Cubadda F, Binaschi M. Antitumour effect of combination treatment with Sabarubicin (MEN 10755) and cis-platin (DDP) in human lung tumour xenograft. Cancer Chemother Pharmacol. 2008 Sep;62(4):621-9. Epub 2007 Nov 24. PubMed PMID: 18038274.
6: Fiedler W, Tchen N, Bloch J, Fargeot P, Sorio R, Vermorken JB, Collette L, Lacombe D, Twelves C; EORTC new drug development group. A study from the EORTC new drug development group: open label phase II study of sabarubicin (MEN-10755) in patients with progressive hormone refractory prostate cancer. Eur J Cancer. 2006 Jan;42(2):200-4. Epub 2005 Dec 7. PubMed PMID: 16337787.
7: Bellarosa D, Binaschi M, Maggi CA, Goso C. Sabarubicin- (MEN 10755) and paclitaxel show different kinetics in nuclear factor-kappaB (NF-kB) activation: effect of parthenolide on their cytotoxicity. Anticancer Res. 2005 May-Jun;25(3B):2119-28. PubMed PMID: 16158953.
8: Caponigro F, Willemse P, Sorio R, Floquet A, van Belle S, Demol J, Tambaro R, Comandini A, Capriati A, Adank S, Wanders J. A phase II study of sabarubicin (MEN-10755) as second line therapy in patients with locally advanced or metastatic platinum/taxane resistant ovarian cancer. Invest New Drugs. 2005 Jan;23(1):85-9. PubMed PMID: 15528985.

Explore Compound Types